molecular formula C22H25NO6 B1669291 Colchicine CAS No. 64-86-8

Colchicine

Cat. No.: B1669291
CAS No.: 64-86-8
M. Wt: 399.4 g/mol
InChI Key: IAKHMKGGTNLKSZ-INIZCTEOSA-N
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Description

Colchicine is a potent alkaloid medication derived from the Colchicum autumnale plant, commonly known as autumn crocus or meadow saffron[][]. This ancient drug has been used for centuries and continues to play a significant role in modern medicine, particularly in the treatment of gout, familial Mediterranean fever (FMF), and more recently, in cardiovascular disease prevention[][].

Definition of this compound

This compound is chemically defined as N-[(10S)-3,4,5,14-tetramethoxy-13-oxotricyclo[9.5.0.0^{2,7}]hexadeca-1(16),2(7),3,5,11,14-hexaen-10-yl]acetamide, with the molecular formula C22H25NO6 and a molecular weight of 399.443 g/mol[]. Its structure consists of three rings, including a tropolone ring, which is crucial for its biological activity[].

Case Study: Benjamin Franklin and this compound

In the 18th century, Benjamin Franklin, suffering from gout, successfully used Eau Medicinale, a commercial remedy containing this compound as its main ingredient. This treatment, developed by French military officer Nicolas Husson, is credited with introducing this compound to the United States[].

How Colchicine Works

Anti-inflammatory Properties

Colchicine's anti-inflammatory action is multifaceted, involving several cellular and molecular mechanisms:

NLRP3 Inflammasome Inhibition: this compound suppresses the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune system1. This inhibition leads to reduced production of pro-inflammatory cytokines, particularly interleukin-1β (IL-1β) and interleukin-18 (IL-18).

Cytokine Reduction: Studies have shown that this compound treatment significantly reduces levels of inflammatory cytokines in acute coronary syndrome (ACS) patients. A meta-analysis of clinical trials revealed

NF-κB Signaling Inhibition: this compound interferes with the NF-κB signaling pathway, a master regulator of inflammation1.

Effects on Microtubules

The primary mechanism of this compound's action is its interaction with tubulin and subsequent disruption of microtubule dynamics:

Tubulin Binding: this compound binds to soluble tubulin, forming tubulin-colchicine complexes. These complexes then bind to the ends of microtubules, preventing their elongation4.

Microtubule Polymerization Inhibition: At low concentrations (IC50 of 3 nM), this compound arrests microtubule growth. At higher concentrations, it promotes microtubule depolymerization4.

Cellular Process Disruption: By interfering with microtubule dynamics, this compound affects various cellular processes, including:

Maintenance of cell shape

Intracellular trafficking

Cytokine and chemokine secretion

Cell migration

Regulation of ion channels

Cell division

Impact on Neutrophils and Monocytes

This compound significantly affects the function and behavior of neutrophils and monocytes, key players in the inflammatory response:

Neutrophil Effects:

Adhesion and Mobility: this compound inhibits neutrophil adhesion and mobility in crystal-induced neutrophil activation by selectively inhibiting tyrosine phosphorylation4.

Superoxide Production: It selectively suppresses MSU-induced superoxide production by neutrophils4.

Neutrophil Extracellular Trap (NET) Formation: A recent study demonstrated that this compound inhibits NETosis in ACS patients post-percutaneous coronary intervention (PCI)7.

Case Study: In a randomized, double-blind, placebo-controlled trial involving 60 patients (40 ACS, 20 stable angina), this compound treatment significantly reduced NET release in the coronary sinus of ACS patients (area under the curve: 0.58 vs 4.29;  p< 0.001)7.

Monocyte Effects:

HLA-DR Expression: this compound decreases HLA-DR expression in intermediate and nonclassical monocytes6.

Gene Expression: While this compound has limited effects on monocyte phenotype at the RNA level, it affects various immunomodulating genes in neutrophils6.

Leukocyte Trafficking:

A study using ApoE-deficient mice on a high cholesterol diet showed that this compound treatment (0.25 mg/kg bodyweight once daily for four weeks) reduced numbers of neutrophils, inflammatory monocytes, and macrophages inside atherosclerotic aortas.

Role in Acute Gout Attacks

This compound has demonstrated effectiveness in treating acute gout flares. The first randomized controlled trial on this compound's efficacy in acute gout was conducted by Ahern et al. in 19878. This study showed that 73% of joints in the this compound group experienced a 50% or greater improvement in pain at 48 hours, compared to 36% in the placebo group[].

A more recent landmark study by Terkeltaub et al. compared high-dose and low-dose this compound regimens[].

This study led to the recommendation of a low-dose this compound regimen (1.2 mg followed by 0.6 mg one hour later) for acute gout treatment, as it provided similar efficacy with fewer side effects compared to the high-dose regimen[].

Treatment GroupPain lmprovement (≥50%)Adverse Events
High-dose this compound32.7%76.9%
Low-dose this compound37.8%36.5%
Placebo15.5%27.1%

Prophylactic Use

This compound is also effective in preventing gout flares, particularly when initiating urate-lowering therapy. A study by Borstad et al. demonstrated the prophylactic efficacy of this compound[]:

This compound group: 33% experienced at least one gout flare

Placebo group: 77% experienced at least one gout flare

This significant reduction in flare occurrence underscores the importance of this compound in gout prophylaxis.

Another study by Paulus et al. evaluated the optimal duration of this compound prophylaxis[]. The results showed.

Comparison with Other Gout Treatments

While this compound is effective, it's important to compare it with other gout treatments:

NSAIDs: A study published in the Annals of the Rheumatic Diseases compared naproxen with low-dose this compound for treating gout flares6. The study found no difference in pain intensity over 7 days between the two treatments. However, naproxen caused fewer side effects, supporting its use as a first-line treatment for gout flares in primary care when not contraindicated[].

Corticosteroids: A randomized trial by Janssens et al. showed that prednisolone was as effective as naproxen for treating acute gout7. However, corticosteroids may have adverse effects such as hypertension and diabetes mellitus, which are common in gout patients[].

Combination Therapy: For severe acute gout, this compound may be used in combination with NSAIDs or corticosteroids[].

The 2012 American College of Rheumatology guidelines state that low-dose this compound is equal to NSAIDs and corticosteroids for treating acute gout. However, concerns about this compound include its high cost, potential for drug-drug interactions, and toxicity risks[].

Cardiovascular Benefits of Colchicine

Potential Mechanisms of Cardioprotection

The cardioprotective effects of colchicine are primarily attributed to its anti-inflammatory properties. Several mechanisms have been proposed:

Inflammasome Inhibition: this compound blocks the inflammasome complex in neutrophils and monocytes, which mediates interleukin-1 beta activation[].

Cytokine Reduction: Clinical trials have shown that this compound significantly reduces levels of inflammatory cytokines. A meta-analysis revealed:

Microtubule Disruption: this compound disrupts cytoskeletal functions by inhibiting beta-tubulin polymerization into microtubules, preventing the activation, degranulation, and migration of neutrophils[].

C-Reactive Protein Reduction: this compound has been shown to reduce high-sensitivity C-reactive protein (hs-CRP), an important inflammatory marker and predictor of cardiovascular risk.

Plaque Stabilization: By inhibiting major inflammatory pathways, this compound may reduce the development or destabilization of atherosclerotic plaques[].

Cardiac Remodeling Prevention: Animal studies suggest that this compound may prevent adverse cardiac remodeling after myocardial infarction and reduce infarct size and post-infarct fibrosis[].

Platelet Aggregation Reduction: In vitro studies have shown an association with reduced platelet aggregation, which could be beneficial in the context of cardiovascular disease[].

The anti-inflammatory effects of this compound appear to be particularly beneficial in the context of acute coronary syndromes, where there is an exacerbation of inflammatory processes[].

Diet and Nutrition

A balanced diet plays a crucial role in managing conditions treated with this compound, particularly gout. The following dietary recommendations can help this compound users:

Low-purine diet: Consuming foods low in purines can help reduce uric acid levels, which is essential for gout management. A study involving 350 children with this compound treated with this compound showed that a low-purine diet, combined with medication, led to complete remission of febrile attacks in 64% of patients[].

Mediterranean or DASH diet: Recent research suggests that these diets may be beneficial for individuals with gout. A study comparing three diets showed mean reductions in serum urate over 6 months.

Foods to avoid: High-purine foods such as sardines, anchovies, herring, red meat, game meat, and organ meats should be limited. Additionally, sugary drinks and fatty foods should be avoided as they can exacerbate gout symptoms and interfere with this compound's effectiveness[].

Grapefruit warning: this compound users should strictly avoid grapefruit and grapefruit juice, as they can interfere with the medication's metabolism, potentially leading to dangerously high levels of this compound in the body[].

Anti-inflammatory diet: A study by Kazem et al. found that an anti-inflammatory diet rich in fresh vegetables and fruits, low in saturated and unsaturated fats and carbohydrates, and supplemented with vitamin D, curcumin, and flaxseeds, ameliorated the clinical presentation and general well-being of this compound patients

Exercise and Physical Activity

Regular physical activity is crucial for this compound users, particularly those with gout. However, exercise should be approached cautiously:

Moderate-intensity exercise: The current guidelines recommend at least 150 minutes of moderate-intensity exercise per week. This level of activity has been shown to help manage uric acid levels and reduce inflammation[].

Low-impact activities: During and immediately after a gout flare, low-impact exercises such as swimming, water aerobics, and cycling are recommended to minimize joint stress9.

Gradual intensity increase: A study on gout patients found that those who exercised regularly were less likely to develop tophi (uric acid crystal buildup in joints). However, it's crucial to increase workout intensity gradually to avoid triggering flares[].

Post-flare exercise: After a gout flare subsides, aquatic exercises and low-impact aerobic activities on an elliptical machine can be beneficial for re-engaging in exercise[].

A study by Yokose et al. demonstrated that regular, moderate physical activity can produce a quantifiable anti-inflammatory effect capable of partially mitigating the pathologic response induced by intra-articular MSU crystals. The study found that physically active gout patients had significantly fewer flares per year, decreased C-reactive protein (CRP) levels, and lower pain scores relative to physically inactive patients.

Alcohol Consumption

Alcohol consumption is a complex issue for this compound users, particularly those with gout:

Gout management: Alcohol can increase uric acid levels and interfere with its elimination, potentially triggering gout flares. A study showed that having more than one drink per day significantly raises the risk of experiencing a gout flare[].

This compound interaction: While there's no strict need to avoid alcohol while taking this compound, guidelines suggest adhering to general recommendations of no more than 14 units per week for adults[].

Potential risks: Drinking large amounts of alcoholic beverages may increase the chance of stomach problems and raise uric acid levels in the blood[].

Individual variation: The impact of alcohol can vary among individuals. A discussion with a healthcare provider is crucial to determine appropriate alcohol consumption levels based on individual health status and gout severity.

A study by Neogi et al. found a significant dose-response relationship between alcohol consumption and risk of recurrent gout attacks. The risk of recurrent gout attack was 1.36 (95% CI: 1.00 to 1.88) and 1.51 (95% CI: 1.09 to 2.09) times higher for > 1–2 and > 2–4 alcoholic beverages, respectively, compared with no alcohol consumption in the prior 24 hours.

Common Problem

Is colchicine a painkiller?

This compound is not a traditional painkiller. It works by reducing inflammation caused by uric acid crystals in joints, which indirectly helps alleviate pain associated with gout attacks[].

How quickly does this compound work?

This compound starts to work within 30 minutes to 2 hours after taking it. However, it may take 1-2 days before you notice significant improvement in inflammation and pain[].

Can this compound be taken daily?

Yes, this compound can be taken daily for certain conditions. For gout prevention, the usual dose is 500 micrograms twice daily. For familial Mediterranean fever, doses can range from 500 micrograms to 2 mg once daily[].

Does this compound affect kidney function?

This compound use may be associated with a lower risk of adverse kidney outcomes in chronic kidney disease patients with hyperuricemia or chronic gout. However, patients with poor kidney function may require lower doses, and regular monitoring is necessary[].

Can you drink alcohol while taking this compound?

While it's not strictly prohibited, drinking alcohol can increase uric acid levels in your blood, potentially worsening gout. It's best to limit alcohol consumption and adhere to national guidelines of no more than 14 units per week[].

What is this compound used for?

This compound is primarily used to treat gout flares and familial Mediterranean fever but is also being studied for cardiovascular diseases and other inflammatory conditions.

How does this compound work?

It works by binding to tubulin, disrupting microtubule formation which leads to reduced inflammation through various immune modulation pathways.

Is this compound safe for long-term use?

When used at low doses under medical supervision, this compound has been found safe for long-term use without significant adverse effects.

Can this compound be used in combination with other medications?

Yes, low-dose this compound can be safely used alongside other medications commonly prescribed for cardiovascular diseases without increasing risks significantly.

Properties

IUPAC Name

N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
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InChI

InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1
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InChI Key

IAKHMKGGTNLKSZ-INIZCTEOSA-N
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Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
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Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
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Molecular Formula

C22H25NO6
Record name COLCHICINE
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DSSTOX Substance ID

DTXSID5024845
Record name Colchicine
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Molecular Weight

399.4 g/mol
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Physical Description

Colchicine appears as odorless or nearly odorless pale yellow needles or powder that darkens on exposure to light. Used to treat gouty arthritis, pseudogout, sarcoidal arthritis and calcific tendinitis. (EPA, 1998)
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), 1 g dissolves in 22 mL water, 220 mL ether, 100 mL benzene; freely sol in alcohol or chloroform; practically insoluble in petroleum ether, SOL IN METHANOL; SLIGHTLY SOL IN CARBON TETRACHLORIDE, At 25 °C, 4.5 g/100 g water
Record name COLCHICINE
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Mechanism of Action

... HUVEC cells were exposed to various concentrations of colchicine and were harvested at different time points. Ribonucleic acid was extracted, amplified, reverse transcribed and hybridized to complementary deoxyribonucleic acid microarrrays containing more than 40,000 probes to human expressed sequence tags. This approach enabled us to have a global look at the transcriptional response induced by colchicine treatment. Colchicine changed the expression of many genes in HUVEC cells following exposure to a concentration of 100 ng/ml or higher. Following short exposure (30 or 120 min), colchicine affected genes known to be involved in the cell cycle and its regulation. However, change in expression of genes involved in neutrophil migration or other inflammatory processes were observed mainly after 12 to 24 hr. The anti-inflammatory effect of colchicine may be mediated not only through direct interaction with microtubules but also through changes at the transcriptional level. This latter effect apparently requires a higher concentration and a longer time to occur., Colchicine, long used to treat gout, arrests microtubule assembly and inhibits many cellular functions. At micromolar concentrations, it suppresses monosodium urate crystal-induced NACHT-LRR-PYD-containing protein-3 (NALP3) inflammasome-driven caspase-1 activation, IL-1beta processing and release, and L-selectin expression on neutrophils. At nanomolar concentrations, colchicine blocks the release of a crystal-derived chemotactic factor from neutrophil lysosomes, blocks neutrophil adhesion to endothelium by modulating the distribution of adhesion molecules on the endothelial cells, and inhibits monosodium urate crystal-induced production of superoxide anions from neutrophils. Cyto-chrome P450 3A4, the multidrug transporter P-glycoprotein, and the drugs that bind these proteins influence its pharmacokinetics and pharmacodynamics. Trial evidence supports its efficacy in acute gout and in preventing gout flares, but it has narrow therapeutic index, and overdosage is associated with gastrointestinal, hepatic, renal, neuromuscular, and cerebral toxicity; bone marrow damage; and high mortality., The actions of colchicine were examined with the two-electrode voltage-clamp technique and radioligand binding assays in mouse and human 5-hydroxytryptamine(3A) receptors (5-HT(3A)Rs) expressed in Xenopus laevis oocytes. Colchicine inhibited 5-hydroxytryptamine (5-HT)-evoked currents in oocytes expressing mouse 5-HT(3A)Rs, with an IC(50) of 59.5 +/- 3 uM. In contrast to the mouse receptor, coapplication of colchicine with 5-HT (<1 uM) strongly enhanced 5-HT-evoked currents in oocytes expressing human 5-HT(3A)Rs. Colchicine applied alone did not induce a detectable current. In the presence of 0.5 microM 5-HT, the potentiation was concentration-dependent and reached the maximum (approximately 100%) when 750 microM colchicine was applied. However, colchicine-dependent inhibition can be observed at 5-HT concentrations > 1 uM. In oocyte membranes expressing mouse or human receptors, binding studies with colchicine (25 nM-1 mM) revealed no displacement of 1-methyl-N-((1R,3r,5S)-9-methyl-9 azabicyclo [3.3.1]nonan-3yl)-1H-indazole-3 carboxamide ([(3)H]BRL-43694), suggesting that actions of colchicine do not occur at the ligand binding domain. Functional effects of colchicine on both receptors occurred in the absence of preincubation and after cold temperature incubation, suggesting that the microtubule-depolymerizing effects of colchicine play no role in modulation of receptor function. Studies with interspecies chimeric receptors demonstrated that the distal one third of the N terminus is responsible for the bidirectional modulation by colchicine. Collectively, these results suggest that colchicine modulates receptor function through loops C and/or F through a gating mechanism., Colchicine exerts a variety of pharmacological effects, but how these occur or how they relate to its activity in gout is not well understood. It has antimitotic effects, arresting cell division in GI by interfering with microtubule and spindle formation (an effect shared with vinca alkaloids). This effect is greatest on cells with rapid turnover (e.g., neutrophils and GI epithelium). Although somewhat controversial, colchicine may alter neutrophil motility in ex vivo assays. Colchicine also renders cell membranes more rigid and decreases the secretion of chemotactic factors by activated neutrophils., For more Mechanism of Action (Complete) data for COLCHICINE (8 total), please visit the HSDB record page.
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Impurities

Beta-lumicolchicine, Colchiceine, Colchicoside, N-deacetyl-N-formylcolchicine, For more Impurities (Complete) data for COLCHICINE (6 total), please visit the HSDB record page.
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Color/Form

Pale yellow scales or powder; pale yellow needles when crystallized from ethyl acetate, Yellow plates from water + 1/2 mol of water of crystallization; yellow crystals from benzene

CAS No.

64-86-8
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Record name Acetamide, N-[(7S)-5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-
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Melting Point

288 to 302 °F (EPA, 1998), 142-150 °C
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Synthesis routes and methods

Procedure details

FIG. 6 illustrates how alternative colchine derivatives were prepared. For example, thiocholcine (compound IX) was prepared by reacting colchicine with sodium methyl sulfide (Velluz). Another colchicine derivative, 10-demethoxy-10-ethoxycolchicine (compound X) can be prepared by reacting colchicine with sodium ethoxide to generate 10-demethoxy-10-ethoxycolchicine. Colchicinamide (compound XI) can be formed by reaction of colchicine with ammonia in methanol (Lettre). Colchicinamide can be further reacted with ethyliodide to generate 10-demethoxy-10-ethylaminocolchicine (compound XII) (Bishop). Alternatively, 10-demethoxy-10-ethylaminocolchicine (compound XII) can be prepared directly from colchicine by reaction with ethylamine (Lettre).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
compound IX
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sodium methyl sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
compound X
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.